1,3-ジメチルペンチルアミン

概要

説明

科学的研究の応用

Methylhexaneamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on the central nervous system and its potential as a sympathomimetic agent.

Medicine: Investigated for its potential use as a nasal decongestant and in the treatment of hypotension.

Industry: Used in the formulation of dietary supplements and energy-boosting products.

作用機序

メチルヘキサンアミンは、天然の神経伝達物質であるエピネフリンの作用を模倣することでその効果を発揮します。中枢神経系におけるアドレナリン受容体に結合し、ノルエピネフリンとドーパミンの放出を増加させます。 その結果、注意力の向上、エネルギーレベルの向上、集中力の向上につながります . この化合物は、血管収縮剤としても機能し、特定の領域への血流を減少させることで鼻閉塞を軽減します .

類似の化合物:

アンフェタミン: 両方の化合物は中枢神経興奮薬ですが、アンフェタミンはより強力な効果と乱用の可能性が高いです。

エフェドリン: 交感神経興奮作用は類似していますが、エフェドリンは気管支喘息や鼻閉塞の治療に頻繁に使用されます。

フェニレフリン: 血管収縮作用が似ていますが、中枢神経への刺激が少ない、別の鼻閉塞薬.

独自性: メチルヘキサンアミンは、穏やかな中枢神経刺激作用と効果的な血管収縮作用を組み合わせた独自のものです。そのため、栄養補助食品と鼻閉塞薬の両方で使用することができます .

生化学分析

Biochemical Properties

The biochemical properties of 1,3-Dimethylpentylamine are not fully understood due to limited studies. It is known that 1,3-Dimethylpentylamine interacts with various biomolecules in the body. It is believed that the effects of 1,3-Dimethylpentylamine are those of an indirect agonist of adrenoceptors .

Cellular Effects

Ingestion of higher than recommended doses of 1,3-Dimethylpentylamine has been associated with untoward effects including cerebral hemorrhage

Molecular Mechanism

It is believed to exert its effects as an indirect agonist of adrenoceptors

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,3-Dimethylpentylamine in laboratory settings. It is known that the peak concentration of 1,3-Dimethylpentylamine in the body is observed within 3-5 hours following ingestion .

準備方法

合成経路と反応条件: メチルヘキサンアミンは、シアン化ホウ素ナトリウムなどの還元剤の存在下、4-メチルヘキサン-2-オンをアンモニアまたはアミンと還元アミノ化することで合成することができます . この反応は通常、穏やかな条件下で行われ、温度は25〜30°Cに維持されます。

工業生産方法: メチルヘキサンアミンの工業生産は、多くの場合、同じ還元アミノ化プロセスをより大規模に行うことから始まります。この反応は、一貫した製品品質と収率を確保するために、連続フロー反応器で行われます。 最終製品は、蒸留と結晶化によって精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類: メチルヘキサンアミンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: メチルヘキサンアミンは、対応するオキシムとニトリルを生成するために酸化できます。

還元: メチルヘキサンアミンは、第二級アミンと第三級アミンを生成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物:

酸化: オキシムとニトリルの生成。

還元: 第二級アミンと第三級アミンの生成。

置換: ハロゲン化誘導体の生成.

4. 科学研究の応用

メチルヘキサンアミンは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 中枢神経系への影響と交感神経興奮薬としての可能性について研究されています。

医学: 鼻閉塞薬として、および低血圧の治療における可能性について研究されています。

類似化合物との比較

Amphetamine: Both compounds are central nervous system stimulants, but amphetamine has a stronger effect and higher potential for abuse.

Ephedrine: Similar in its sympathomimetic effects, but ephedrine is more commonly used in the treatment of asthma and nasal congestion.

Phenylephrine: Another nasal decongestant with similar vasoconstrictive properties but less central nervous system stimulation.

Uniqueness: Methylhexaneamine is unique in its combination of mild central nervous system stimulation and effective vasoconstriction, making it suitable for use in both dietary supplements and nasal decongestants .

生物活性

1,3-Dimethylpentylamine (also known as 1,3-dimethylamylamine or DMAA) is an alkylamine compound with significant biological activity, particularly in the context of sports supplements and its effects on the central nervous system. This article explores its pharmacodynamics, physiological effects, adverse events, and case studies related to its use.

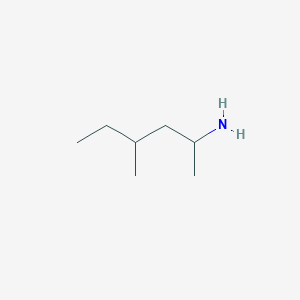

Chemical Structure and Properties

- Chemical Formula : C7H17N

- Molecular Weight : 115.22 g/mol

- CAS Number : 105-41-9

DMAA is structurally similar to amphetamines, which positions it as a stimulant with potential effects on mood, cognition, and physical performance. Its mechanism of action primarily involves the inhibition of the dopamine transporter (DAT), leading to enhanced dopaminergic signaling.

Research indicates that DMAA functions as a competitive inhibitor of DAT. Studies have shown that it inhibits dopamine uptake in human embryonic kidney cells expressing DAT with an IC50 value of approximately 29.4 µM, compared to d-amphetamine's IC50 of 0.66 µM . The binding of DMAA induces a conformational change in DAT from an outward-facing open state to an outward-facing closed state, similar to known substrates like dopamine .

Table 1: Comparative Binding Affinities

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| 1,3-DMAA | 29.4 | -4.3 ± 0.5 |

| d-Amphetamine | 0.66 | -5.5 ± 0.3 |

| Dopamine | N/A | -5.8 ± 0.3 |

Physiological Effects

DMAA has been reported to enhance athletic performance and act as an appetite suppressant. However, its use is associated with significant cardiovascular risks:

- Increased Heart Rate : Some studies report elevated heart rates post-ingestion.

- Blood Pressure Changes : Significant increases in systolic and diastolic blood pressure have been noted following consumption .

In controlled trials involving a single dose of 25 mg DMAA, no meaningful changes in resting heart rate or blood pressure were observed; however, higher doses used in case reports were linked to severe adverse events .

Adverse Events and Case Studies

Despite its popularity in dietary supplements, DMAA has been associated with serious health risks:

- Cerebral Hemorrhage : Case reports have documented instances of brain hemorrhage following DMAA consumption, particularly among athletes .

- Cardiovascular Events : Reports include chest pain, palpitations, and even fatalities attributed to acute cardiac failure linked to DMAA intake during strenuous exercise .

Table 2: Reported Adverse Events Associated with DMAA

| Adverse Event | Description |

|---|---|

| Cerebral Hemorrhage | Documented in multiple case studies following supplement use |

| Cardiac Arrest | Deaths reported among active duty soldiers using DMAA |

| Liver Damage | Elevated liver enzymes and symptoms of hepatotoxicity |

Regulatory Status

The FDA has issued warnings regarding the safety of DMAA in dietary supplements due to its potential for serious side effects and lack of sufficient research on its long-term impacts . The compound has been banned in several countries and is classified under substances that require careful regulation.

特性

IUPAC Name |

4-methylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRDLICUYEDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861715 | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

132.5 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7655 g/cu cm at 20 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Physiology studies of the compound in the 1940s and 1950s demonstrated its sympathomimetic physiological effects that mimic the action of epinephrine with both peripheral sympathetic neuron and central nervous system effects. These include increases in blood pressure due to the constriction of peripheral blood vessels, increased heart rate due to cardiac stimulation and increased blood sugar levels. | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

105-41-9 | |

| Record name | 1,3-Dimethylamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylhexaneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXANEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 1,3-dimethylpentylamine is found in supplements marketed as "fat burners" or "pre-workout boosters." Is it a natural component of geranium oil, as some labels claim?

A1: Contrary to claims on some product labels, 1,3-dimethylpentylamine is not naturally found in geranium oil. The research explicitly states that geranium oils do not contain this compound. Products labeled as containing geranium oil but testing positive for 1,3-dimethylpentylamine are likely adulterated with synthetic versions of the compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。